molecular formula C17H19NO2 B6353924 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamide CAS No. 1040069-98-4

2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamide

Cat. No.: B6353924
CAS No.: 1040069-98-4
M. Wt: 269.34 g/mol
InChI Key: ZXKHSBAKJHMPQB-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxyl group, an isopropyl-phenyl group, and a methyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropyl-aniline and 4-methyl-salicylic acid.

    Amidation Reaction: The key step involves the formation of the amide bond between the amine group of 4-isopropyl-aniline and the carboxyl group of 4-methyl-salicylic acid. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for maximum yield and efficiency.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction rates and improve safety and scalability.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamide has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory or analgesic agents.

    Material Science: Used as a building block in the synthesis of advanced materials, such as polymers or liquid crystals.

    Biological Studies: Studied for its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: Employed in the production of specialty chemicals or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-N-(4-methyl-phenyl)-4-methyl-benzamide: Similar structure but lacks the isopropyl group.

    2-Hydroxy-N-(4-isopropyl-phenyl)-benzamide: Similar structure but lacks the methyl group on the benzene ring.

    2-Hydroxy-N-(4-isopropyl-phenyl)-4-ethyl-benzamide: Similar structure but has an ethyl group instead of a methyl group.

Uniqueness

2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamide is unique due to the presence of both the isopropyl and methyl groups, which can influence its chemical reactivity, biological activity, and physical properties. These structural features may enhance its binding affinity to specific targets or improve its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-hydroxy-4-methyl-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-11(2)13-5-7-14(8-6-13)18-17(20)15-9-4-12(3)10-16(15)19/h4-11,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKHSBAKJHMPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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